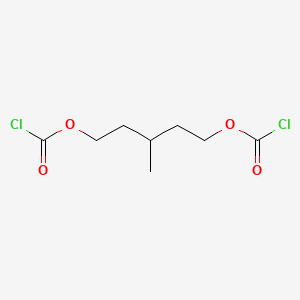
3-Methylpentane-1,5-diyl bis(chloroformate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentane-1,5-diyl bis(chloroformate) is an organic compound with the molecular formula C8H12Cl2O4. It is a derivative of pentane, where two chloroformate groups are attached to the first and fifth carbon atoms of a 3-methylpentane backbone. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentane-1,5-diyl bis(chloroformate) typically involves the reaction of 3-methylpentane-1,5-diol with phosgene (carbonyl dichloride). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
3-Methylpentane-1,5-diol+2Phosgene→3-Methylpentane-1,5-diyl bis(chloroformate)+2Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of 3-Methylpentane-1,5-diyl bis(chloroformate) involves large-scale reactors where the diol and phosgene are continuously fed into the reaction chamber. The reaction is maintained at a controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpentane-1,5-diyl bis(chloroformate) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroformate groups can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methylpentane-1,5-diol and carbon dioxide.
Common Reagents and Conditions
Amines: React with the chloroformate groups to form carbamates.
Alcohols: React to form carbonates.
Water: Causes hydrolysis under acidic or basic conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-Methylpentane-1,5-diol: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Methylpentane-1,5-diyl bis(chloroformate) is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing chloroformate groups into molecules.
Polymer Chemistry: In the synthesis of polycarbonates and polyurethanes.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: In the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methylpentane-1,5-diyl bis(chloroformate) involves the reactivity of its chloroformate groups. These groups can react with nucleophiles to form various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic substitution and hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-1,5-diyl bis(chloroformate): Similar structure but without the methyl group.
Hexane-1,6-diyl bis(chloroformate): Longer carbon chain.
2-Methylpentane-1,5-diyl bis(chloroformate): Methyl group on the second carbon.
Uniqueness
3-Methylpentane-1,5-diyl bis(chloroformate) is unique due to the presence of the methyl group on the third carbon, which can influence its reactivity and the steric effects in chemical reactions. This structural difference can lead to variations in the physical and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
63261-16-5 |
|---|---|
Formule moléculaire |
C8H12Cl2O4 |
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
(5-carbonochloridoyloxy-3-methylpentyl) carbonochloridate |
InChI |
InChI=1S/C8H12Cl2O4/c1-6(2-4-13-7(9)11)3-5-14-8(10)12/h6H,2-5H2,1H3 |
Clé InChI |
SMXZFLGIIZGAHU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)Cl)CCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















